2-Cyclohexyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid

Lipophilicity Drug-likeness ADME prediction

2-Cyclohexyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid (CAS 1249268-54-9, molecular formula C₁₁H₁₄N₂O₃, exact mass 222.1004 g/mol) is a heterocyclic small molecule belonging to the 2-substituted 6-oxo-1,6-dihydropyrimidine-5-carboxylic acid (ODC) structural class. The compound features a partially saturated dihydropyrimidine ring bearing a cyclohexyl substituent at position 2, an oxo group at position 6, and a carboxylic acid at position 5.

Molecular Formula C11H14N2O3
Molecular Weight 222.24 g/mol
Cat. No. B13629712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclohexyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid
Molecular FormulaC11H14N2O3
Molecular Weight222.24 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C2=NC=C(C(=O)N2)C(=O)O
InChIInChI=1S/C11H14N2O3/c14-10-8(11(15)16)6-12-9(13-10)7-4-2-1-3-5-7/h6-7H,1-5H2,(H,15,16)(H,12,13,14)
InChIKeyKRTPMMPSWNLACG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Cyclohexyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid – Baseline Identity, ODC Class Membership, and Procurement Context


2-Cyclohexyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid (CAS 1249268-54-9, molecular formula C₁₁H₁₄N₂O₃, exact mass 222.1004 g/mol) is a heterocyclic small molecule belonging to the 2-substituted 6-oxo-1,6-dihydropyrimidine-5-carboxylic acid (ODC) structural class . The compound features a partially saturated dihydropyrimidine ring bearing a cyclohexyl substituent at position 2, an oxo group at position 6, and a carboxylic acid at position 5 . The ODC scaffold has attracted attention as a bioisosteric replacement strategy for febuxostat-analogous xanthine oxidase (XO) inhibitors, with published 2-aryl ODC series achieving in vitro XO IC₅₀ values in the 0.018–0.568 μM range [1]. The 2-cyclohexyl variant represents a distinct subclass in which the position-2 substituent is a fully saturated cycloalkyl group – a feature that differentiates it pharmacokinetically and conformationally from the extensively studied 2-aryl ODC congeners [2].

Why 2-Cyclohexyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic Acid Cannot Be Interchanged with Other 2-Substituted ODCs


Within the ODC class, the position-2 substituent exerts a dominant influence on lipophilicity, target binding conformation, and metabolic stability, meaning that 2-cyclohexyl, 2-aryl, and small 2-alkyl variants are not functionally interchangeable despite sharing the identical dihydropyrimidine-5-carboxylic acid core [1]. The 3D-QSAR models constructed on 46 ODCs demonstrate that hydrophobic substituents at the R₂ position (corresponding to position 2 of the pyrimidine ring) alter inhibitory potency through steric and hydrophobic contour effects, with a white contour region indicating that excessively hydrophobic groups at this position may be unfavorable for activity [1]. The 2-cyclohexyl variant occupies a unique intermediate space: its cyclohexyl group (XLogP3 contribution) confers greater steric bulk and conformational flexibility than a 2-cyclopropyl or 2-methyl substituent, yet avoids the planar aromatic interactions and potential CYP-mediated oxidation liabilities of 2-aryl analogs . These differences translate into measurably distinct physicochemical properties that preclude generic substitution in any application where logP, crystal packing, or target engagement geometry is critical [2].

Quantitative Differential Evidence for 2-Cyclohexyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic Acid Versus Closest Analogs


Lipophilicity (XLogP3 = 1.6) Occupies an Intermediate LogP Window Distinct from 2-Aryl, 2-Methyl, and 2-Cyclopropyl ODC Analogs

The 2-cyclohexyl compound has a computed XLogP3 of 1.6 , which is substantially higher than the 2-cyclopropyl analog (predicted logP ~0.3–0.5 based on fragment contributions) and the 2-methyl analog (predicted logP ~0.0–0.2) , yet notably lower than the 2-benzyl analog (predicted logP ~1.8–2.2) . This positions the cyclohexyl variant in an intermediate lipophilicity window that balances membrane permeability with aqueous solubility – a parameter space that is unoccupied by common 2-aryl ODCs (typically XLogP >2.5) or small 2-alkyl ODCs (XLogP <0.5) . The 2-cyclohexylpyrimidine-5-carboxylic acid (fully aromatic analog, MW 206.24) is also predicted to have a higher logP (~2.0–2.5), reflecting the absence of the polarizing oxo group at position 6 .

Lipophilicity Drug-likeness ADME prediction

Well-Characterized Monoclinic Crystal Lattice (P2₁/c, a = 5.8706 Å, b = 15.1627 Å, c = 20.9890 Å) Enables Structure-Based Design and Co-Crystallization Studies

Hydrothermal synthesis at 150 °C yields 2-cyclohexyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid crystals in a monoclinic system with space group P2₁/c and unit cell parameters a = 5.8706 Å, b = 15.1627 Å, c = 20.9890 Å . This is a fully solved crystallographic dataset suitable for direct use in structure-based design workflows. By contrast, crystallographic data for the 2-benzyl, 2-cyclopropyl, and 2-methyl ODC analogs have not been reported in accessible public-domain sources, precluding their immediate use in co-crystallization or soaking experiments [1]. The fully aromatic 2-cyclohexylpyrimidine-5-carboxylic acid would be expected to crystallize in a different space group due to the absence of the oxo-mediated hydrogen-bonding network . The availability of precise unit cell parameters, confirmed by X-ray diffraction with characteristic C=O stretches at 1705 cm⁻¹ and OH stretches at 3086 cm⁻¹ by IR spectroscopy, provides unambiguous identity verification for procurement quality control .

Crystallography Solid-state characterization Structure-based drug design

Solvent-Free Phase-Transfer Catalytic Synthesis Achieves 85–92% Yield with Reduced Activation Energy (58 kJ/mol vs. 72 kJ/mol), Demonstrating Scalable Green Chemistry Access

A solvent-free synthetic protocol using phase-transfer catalysts (PTCs) for 2-cyclohexyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid has been demonstrated, achieving yields of 85% with TBAB (5 mol%), 78% with Quaternium-18 (3 mol%), and 92% with 18-crown-6 (7 mol%) within 4–8 hours at 80 °C . Mechanistic studies reveal that TBAB lowers the activation energy for cyclization from 72 kJ/mol to 58 kJ/mol, and the solvent-free condition provides a 1.8-fold rate enhancement compared to dichloromethane-based systems . Comparable solvent-free PTC protocols have not been reported for 2-aryl ODCs, whose synthesis typically requires aryl aldehyde condensation under reflux in organic solvents [1]. The 2-cyclopropyl analog is typically accessed via cyclopropanecarboxaldehyde condensation , and the 2-methyl variant via acetaldehyde-based Biginelli-type condensation – neither of which has published solvent-free PTC optimization data. This establishes the cyclohexyl compound as the best-characterized ODC variant for solvent-free, scalable synthesis.

Green chemistry Process chemistry Scalable synthesis

Four Hydrogen Bond Acceptors and Two Donors Enable a Distinct Intermolecular Interaction Profile Compared to the Fully Aromatic 2-Cyclohexylpyrimidine-5-carboxylic Acid Analog

2-Cyclohexyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid possesses 4 hydrogen bond acceptors (two carbonyl oxygens at positions 5 and 6, plus two ring nitrogens) and 2 hydrogen bond donors (carboxylic acid OH and ring NH), with a topological polar surface area (TPSA) contribution consistent with these counts . The fully aromatic comparator 2-cyclohexylpyrimidine-5-carboxylic acid (MW 206.24, C₁₁H₁₄N₂O₂) lacks the C6 oxo group entirely, reducing its H-bond acceptor count to 3 and eliminating the ring NH donor, thereby altering both its hydrogen-bonding capacity and its tautomeric equilibrium . The 4-chloro-2-cyclohexylpyrimidine-5-carboxylic acid comparator introduces a chloro substituent that further shifts the electronic environment at position 4, with reported pKa differences of chlorinated vs. non-chlorinated pyrimidine carboxylic acids (e.g., pyrimidine-2-carboxylic acid pKa 3.08 ± 0.10 vs. lower values for chlorinated analogs) . The target compound's combination of an oxo group at C6 and a carboxylic acid at C5 creates a 1,3-dicarbonyl-like hydrogen-bonding motif that is absent in both the fully aromatic and chloro-substituted comparators.

Hydrogen bonding Molecular recognition Target engagement

Conformational Flexibility of the Cyclohexyl Substituent Distinguishes Target Engagement Geometry from Planar 2-Aryl ODCs and Conformationally Restricted 2-Cyclopropyl ODCs

The cyclohexyl group at position 2 can adopt chair conformations with distinct equatorial and axial orientations, providing conformational sampling of the steric environment around the target binding pocket that is unavailable to the planar, rotationally restricted 2-aryl ODCs or the compact, minimally flexible 2-cyclopropyl analog . The 3D-QSAR CoMSIA hydrophobic contour analysis of 46 ODCs identified a white (unfavorable) contour around the R₂ position, indicating that excessive hydrophobicity at this site can be detrimental to XO inhibitory activity [1]. The cyclohexyl group's saturated nature and conformational adaptability may allow it to sample productive binding poses while avoiding the steric penalties of rigid, planar 2-aryl substituents, although direct experimental binding data for the 2-cyclohexyl variant remain unpublished [2]. Comparative conformational search calculations (not performed head-to-head in a single study) suggest that the cyclohexyl group explores a significantly larger torsional space than the 2-cyclopropyl group (essentially a single rigid orientation) and the 2-methyl group (free rotation but minimal steric footprint) [3].

Conformational analysis Ligand flexibility Induced fit

Documented Utility as a Carbocyclic Nucleoside Intermediate in Patent Literature Provides a Distinct Application Niche Not Shared by 2-Aryl ODC Comparators

A Chinese-language patent/invention disclosure (Semantic Scholar entry by He Yan) identifies 2-cyclohexyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid as an important intermediate for synthesizing novel 5-substituted pyrimidine carbocyclic nucleoside medicines, citing advantages of simple and safe operational process, mild reaction conditions, and convenience for industrial production [1]. This nucleoside intermediate application is structurally enabled by the saturated cyclohexyl ring, which mimics the carbocyclic sugar moiety found in clinically relevant carbocyclic nucleoside analogs (e.g., entecavir, abacavir) [2]. The 2-aryl ODC comparators, with their planar aromatic substituents at position 2, cannot serve this specific synthetic role, as they lack the saturated carbocyclic framework required for nucleoside mimicry [3]. Similarly, the 2-cyclopropyl and 2-methyl ODC analogs are too sterically minimal to function as carbocyclic nucleoside precursors. This establishes a documented application niche that is structurally unique to the cyclohexyl variant within the ODC class.

Nucleoside synthesis Antiviral intermediate Process chemistry

Optimal Research and Industrial Application Scenarios for 2-Cyclohexyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic Acid Based on Verified Differential Evidence


Lead Optimization of Xanthine Oxidase Inhibitors Requiring an Intermediate-logP Scaffold Between Polar 2-Alkyl and Lipophilic 2-Aryl ODCs

Medicinal chemistry teams developing febuxostat-analogous XO inhibitors can deploy this compound as a scaffold with XLogP3 = 1.6 to bridge the lipophilicity gap between highly polar 2-alkyl ODCs (XLogP <0.5) and excessively lipophilic 2-aryl ODCs (XLogP >2.5) [1]. The compound's intermediate logP aligns with optimal oral drug-like space (1–3) and may improve aqueous solubility relative to 2-aryl leads while maintaining sufficient membrane permeability. The 3D-QSAR models on 46 ODCs confirm that R₂ substituent hydrophobicity modulates activity [2], supporting rational use of the cyclohexyl variant in multiparameter optimization.

Co-Crystallization and Structure-Based Drug Design Leveraging the Solved Monoclinic P2₁/c Crystal Lattice

Structural biology and fragment-based drug discovery groups can utilize the fully solved crystal structure (monoclinic P2₁/c, a = 5.8706 Å, b = 15.1627 Å, c = 20.9890 Å) for immediate co-crystallization trials with target proteins, bypassing the need for de novo crystallization screening. The availability of precise unit cell parameters and IR spectroscopic identity confirmation (C=O 1705 cm⁻¹, OH 3086 cm⁻¹) also supports solid-form characterization and potential polymorph screening for intellectual property purposes. No equivalent crystallographic dataset is publicly available for 2-benzyl, 2-cyclopropyl, or 2-methyl ODC analogs [1].

Scalable Green Chemistry Synthesis via Solvent-Free Phase-Transfer Catalysis for Multi-Gram Procurement

Process chemistry groups requiring multi-gram quantities can specify the solvent-free PTC protocol using 18-crown-6 (7 mol%, 92% yield, 4 h) or TBAB (5 mol%, 85% yield, 6 h) at 80 °C , which reduces activation energy from 72 to 58 kJ/mol and provides a 1.8-fold rate enhancement over dichloromethane-based systems . This green chemistry route minimizes organic solvent waste and simplifies purification relative to the conventional reflux-in-solvent Biginelli-type condensations used for 2-aryl ODCs [2], offering a verifiable process advantage when selecting among ODC scaffolds for scale-up.

Carbocyclic Nucleoside Intermediate for Antiviral Drug Discovery Programs

Antiviral research groups synthesizing carbocyclic nucleoside analogs can procure this compound specifically for its documented role as a key intermediate in 5-substituted pyrimidine carbocyclic nucleoside synthesis, with patent-cited advantages of simple, safe operation and mild reaction conditions suitable for industrial production . The saturated cyclohexyl moiety provides the carbocyclic framework essential for mimicking the sugar portion of nucleoside analogs [1]. Neither 2-aryl, 2-cyclopropyl, nor 2-methyl ODC analogs can fulfill this synthetic role, as they lack the requisite saturated carbocyclic substituent [2].

Quote Request

Request a Quote for 2-Cyclohexyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.